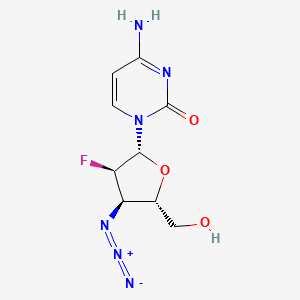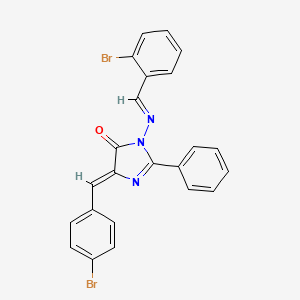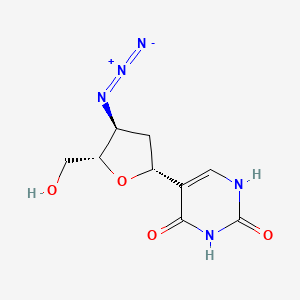
2,4(1H,3H)-Pyrimidinedione, 5-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4(1H,3H)-Pyrimidinedione, 5-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)- is a synthetic nucleoside analog. This compound is structurally related to nucleosides found in DNA and RNA, making it a significant molecule in the field of medicinal chemistry and antiviral research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)- typically involves the following steps:
Starting Material: The synthesis begins with a suitable sugar derivative, such as a protected form of 2,3-dideoxy-D-erythro-pentofuranose.
Azidation: The sugar derivative undergoes azidation to introduce the azido group at the 3-position.
Coupling Reaction: The azido sugar is then coupled with a pyrimidinedione derivative under specific conditions to form the desired nucleoside analog.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 5-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the azido group to an amino group.
Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, oxidized nucleosides, and various substituted nucleosides.
科学研究应用
2,4(1H,3H)-Pyrimidinedione, 5-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)- has several scientific research applications:
Medicinal Chemistry: It is used in the development of antiviral drugs, particularly for treating viral infections like HIV.
Biology: The compound is used in studies involving nucleoside metabolism and DNA/RNA synthesis.
Industry: It is employed in the synthesis of other nucleoside analogs and as a building block for more complex molecules.
作用机制
The compound exerts its effects by mimicking natural nucleosides and incorporating into viral DNA or RNA during replication. This incorporation leads to chain termination or mutations, inhibiting viral replication. The molecular targets include viral polymerases and reverse transcriptases.
相似化合物的比较
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione, 5-(2,3-dideoxy-beta-D-erythro-pentofuranosyl)-
- 2,4(1H,3H)-Pyrimidinedione, 5-(3-amino-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-
Uniqueness
The presence of the azido group at the 3-position makes 2,4(1H,3H)-Pyrimidinedione, 5-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)- unique. This functional group is crucial for its antiviral activity, distinguishing it from other nucleoside analogs.
属性
CAS 编号 |
114551-78-9 |
|---|---|
分子式 |
C9H11N5O4 |
分子量 |
253.22 g/mol |
IUPAC 名称 |
5-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N5O4/c10-14-13-5-1-6(18-7(5)3-15)4-2-11-9(17)12-8(4)16/h2,5-7,15H,1,3H2,(H2,11,12,16,17)/t5-,6+,7+/m0/s1 |
InChI 键 |
HQWPHQAIJAAPEE-RRKCRQDMSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1C2=CNC(=O)NC2=O)CO)N=[N+]=[N-] |
规范 SMILES |
C1C(C(OC1C2=CNC(=O)NC2=O)CO)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



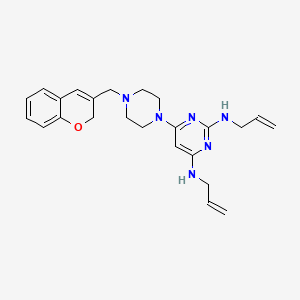
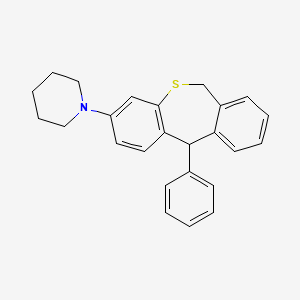
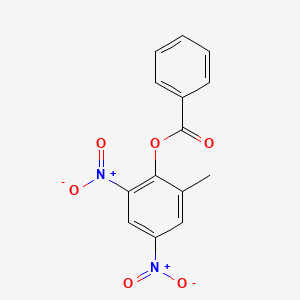
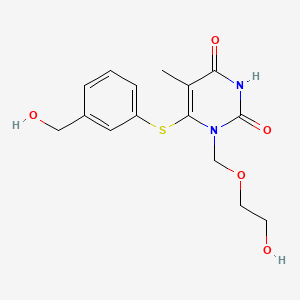
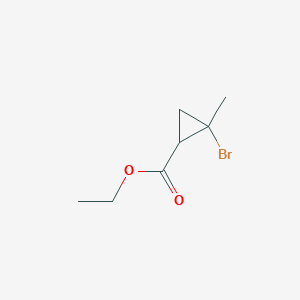
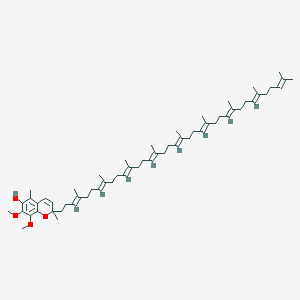
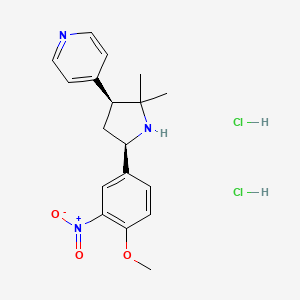
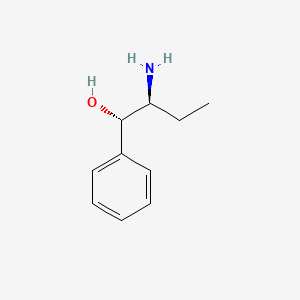
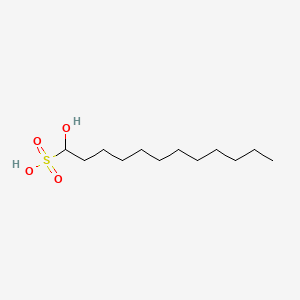
![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[[4-(hydroxymethyl)phenyl]carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12787317.png)
